molecular formula C15H12N2OS B2360630 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole CAS No. 1421261-84-8

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole

Cat. No.: B2360630
CAS No.: 1421261-84-8
M. Wt: 268.33
InChI Key: WTOGFSFJHGXFRI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with 2-hydroxyacetophenone in the presence of a base, followed by cyclization with 2-pyridylamine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse pharmacological properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(11-6-2-3-8-13(11)18)17-15(19-10)12-7-4-5-9-16-12/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGFSFJHGXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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